hapalosin
hapalosin
Brand Name:
Vulcanchem
CAS No.:
159542-04-8
VCID:
VC0064535
InChI:
InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1
SMILES:
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C
Molecular Formula:
C28H43NO6
Molecular Weight:
489.6 g/mol
hapalosin
CAS No.: 159542-04-8
Main Products
VCID: VC0064535
Molecular Formula: C28H43NO6
Molecular Weight: 489.6 g/mol
CAS No. | 159542-04-8 |
---|---|
Product Name | hapalosin |
Molecular Formula | C28H43NO6 |
Molecular Weight | 489.6 g/mol |
IUPAC Name | (2S,5S,6R,10R,11S)-5-benzyl-10-heptyl-6-hydroxy-4,11-dimethyl-2-propan-2-yl-1,9-dioxa-4-azacyclododecane-3,8,12-trione |
Standard InChI | InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1 |
Standard InChIKey | NJNAHFYVTBZQHU-LFFUDGMSSA-N |
Isomeric SMILES | CCCCCCC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)N([C@H]([C@@H](CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
SMILES | CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Canonical SMILES | CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Synonyms | hapalosin |
PubChem Compound | 133055 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume